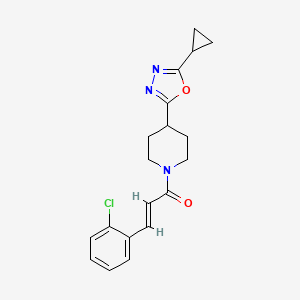
(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic compound characterized by its unique chemical structure, which includes a 1,3,4-oxadiazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The compound's molecular formula is C19H20ClN3O2 with a molecular weight of 357.8 g/mol. Its structure is critical for its biological activity, as the presence of electron-withdrawing groups (like chlorine) and cyclic structures (like cyclopropyl) can significantly influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₂ |
| Molecular Weight | 357.8 g/mol |
| CAS Number | 1211988-23-6 |
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study examining similar oxadiazole derivatives, compounds showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and HCT-116 cell lines. These values suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly compared to standard treatments like doxorubicin .
Mechanism of Action
The proposed mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G1 phase. This was evidenced by increased p53 expression levels in treated cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structural features have demonstrated efficacy against a range of bacterial and fungal strains.
Case Study: Antimicrobial Screening
In related studies, derivatives with oxadiazole rings exhibited minimum inhibitory concentration (MIC) values between 3.58 to 8.74 µM against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups on the aromatic ring was critical for enhancing antimicrobial activity.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Key Structural Features:
- Oxadiazole Moiety: Enhances both anticancer and antimicrobial properties.
- Chlorine Substitution: Electron-withdrawing nature increases potency against microbial strains.
- Cyclopropyl Group: Contributes to the overall stability and bioactivity of the compound.
科学研究应用
Structure
Chemical Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one. The oxadiazole derivatives have been shown to exhibit significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SGC-7901 (gastric cancer) | 2.3 ± 0.07 |
| Compound B | MCF7 (breast cancer) | 1.18 ± 0.14 |
| Compound C | K562 (leukemia) | 10^-4 M |
These compounds were evaluated using modified TRAP assays to determine their telomerase inhibitory activity, which is crucial for cancer cell proliferation .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In a study assessing various derivatives, certain oxadiazole-containing compounds demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the piperidine structure can enhance efficacy against seizures .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic routes often focus on optimizing yields and purities through various chromatographic techniques.
Synthetic Pathway Overview
The general synthetic pathway includes:
- Formation of the piperidine derivative.
- Introduction of the oxadiazole moiety via cyclization reactions.
- Final coupling with the chlorophenyl group to yield the target compound.
Clinical Relevance
In clinical settings, derivatives of this compound have shown promise in preclinical trials for their ability to target specific cancer types effectively while minimizing side effects associated with traditional chemotherapeutics .
Research Findings
A comprehensive study published in a peer-reviewed journal outlined the efficacy of several derivatives in inhibiting cancer cell growth across multiple lines, reinforcing the potential for further development into clinically relevant therapies .
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-4-2-1-3-13(16)7-8-17(24)23-11-9-15(10-12-23)19-22-21-18(25-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEQUMZQCFNLQC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













